3-(1-Methyl-5-imidazolyl)benzoic acid
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Overview
Description
3-(1-Methyl-5-imidazolyl)benzoic acid is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol It is characterized by the presence of an imidazole ring substituted with a methyl group at the 1-position and a benzoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for 3-(1-Methyl-5-imidazolyl)benzoic acid are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-5-imidazolyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted imidazole and benzoic acid derivatives.
Scientific Research Applications
3-(1-Methyl-5-imidazolyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-5-imidazolyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its imidazole ring. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved likely include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with the imidazole ring at the 4-position.
2-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with the imidazole ring at the 2-position.
1-Methylimidazole: Lacks the benzoic acid moiety.
Uniqueness
3-(1-Methyl-5-imidazolyl)benzoic acid is unique due to the specific positioning of the imidazole ring and the benzoic acid moiety, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-methylimidazol-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-12-6-10(13)8-3-2-4-9(5-8)11(14)15/h2-7H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTCZHDQSJKDGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273009 |
Source
|
Record name | 3-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-06-0 |
Source
|
Record name | 3-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261269-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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